(E)-3-iodo-N'-(2-oxoindolin-3-ylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide is a compound that belongs to the class of oxindole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of (E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide features an indolin-2-one core with an iodo substituent at the 3-position and a benzohydrazide moiety at the 3-ylidene position.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It has been suggested that similar compounds can induce apoptosis, a form of programmed cell death . This process is crucial in normal cell development and tissue homeostasis .
Biochemical Pathways
Indole derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds have been found to induce apoptosis in various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide typically involves the condensation of 3-iodoindolin-2-one with benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for (E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted oxindole derivatives, hydrazine derivatives, and other functionalized compounds that retain the core structure of the original molecule .
Scientific Research Applications
(E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Medicine: Its antimicrobial and anti-inflammatory properties are being explored for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-nitro-N’-(2-oxoindolin-3-ylidene)benzohydrazide
- (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides
- 2-mercapto-2-(2-oxoindolin-3-ylidene)acetonitriles
Uniqueness
(E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide is unique due to the presence of the iodo substituent, which enhances its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3O2/c16-10-5-3-4-9(8-10)14(20)19-18-13-11-6-1-2-7-12(11)17-15(13)21/h1-8,17,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIDFHQCEIGFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.